molecular formula C9H10O5 B1683476 (2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid CAS No. 13244-77-4

(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B1683476
CAS No.: 13244-77-4
M. Wt: 198.17 g/mol
InChI Key: CGQCWMIAEPEHNQ-UHFFFAOYSA-N
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Description

Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome;  vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.

Properties

CAS No.

13244-77-4

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m0/s1

InChI Key

CGQCWMIAEPEHNQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](C(=O)O)O)O

SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O

Appearance

Solid powder

melting_point

132-134°C

55-10-7

physical_description

Solid
Pale yellow powder;  Sweet vanilla aroma

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Sparingly soluble in water
Sparingly soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4 Hydroxy 3 Methoxymandelic Acid
4-Hydroxy-3-Methoxymandelic Acid
Acid, 4-Hydroxy-3-Methoxymandelic
Acid, Methoxyhydroxymandelic
Acid, Vanillylmandelic
Acid, Vanilmandelic
Methoxyhydroxymandelic Acid
Vanillylmandelic Acid
Vanilmandelic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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